4-Chloro-3-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

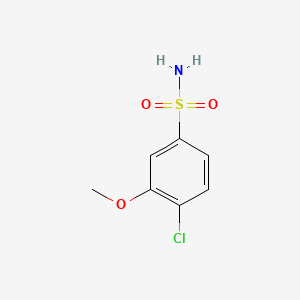

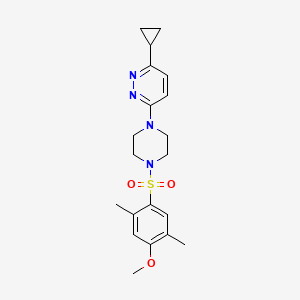

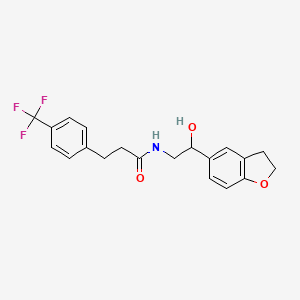

“4-Chloro-3-methoxybenzenesulfonamide” is a chemical compound with the CAS Number: 749253-53-0 . It has a molecular weight of 221.66 . The compound is a beige solid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-3-methoxybenzenesulfonamide . Its InChI code is 1S/C7H8ClNO3S/c1-12-7-4-5 (13 (9,10)11)2-3-6 (7)8/h2-4H,1H3, (H2,9,10,11) .

Physical And Chemical Properties Analysis

“4-Chloro-3-methoxybenzenesulfonamide” is a beige solid at room temperature .

Scientific Research Applications

Antibacterial Applications

4-Chloro-3-methoxybenzenesulfonamide: is part of the sulfonamide group of compounds, which are known for their antibacterial properties. This compound can be used to inhibit bacterial growth by interfering with essential processes such as the synthesis of folic acid within the bacteria . It’s particularly useful in treating infections caused by bacteria that are sensitive to sulfonamide drugs.

Anti-Carbonic Anhydrase Activity

The compound exhibits anti-carbonic anhydrase activity, which makes it a candidate for treating conditions like glaucoma, where the inhibition of carbonic anhydrase reduces intraocular pressure . This application is significant in ophthalmology and could lead to the development of new therapeutic agents.

Anti-Dihydropteroate Synthetase Activity

As a sulfonamide, 4-Chloro-3-methoxybenzenesulfonamide can act against dihydropteroate synthetase, an enzyme involved in the folate synthesis pathway. This action is beneficial in combating diseases like malaria when used in combination with other drugs such as pyrimethamine .

Veterinary Medicine

In veterinary medicine, this compound is used to treat livestock diseases, particularly those affecting the gastrointestinal and respiratory tracts. Its efficacy in treating infections in animals makes it a valuable asset in the field of veterinary pharmacology .

Environmental Toxicity Studies

The environmental impact of sulfonamides, including 4-Chloro-3-methoxybenzenesulfonamide , is an area of active research. Studies focus on the biodegradability and potential adverse effects on ecosystems, which is crucial for understanding the ecological footprint of pharmaceuticals .

Chemical Intermediate

This compound serves as an intermediate in the synthesis of more complex chemical entities. For example, it can be used in the preparation of novel ligands for HIV protease inhibitors, which are essential in the fight against HIV/AIDS .

Safety and Hazards

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which 4-chloro-3-methoxybenzenesulfonamide belongs, are known to inhibit carbonic anhydrase, an enzyme involved in maintaining ph and fluid balance .

Mode of Action

Sulfonamides typically work by inhibiting the enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid, which is crucial for bacterial growth and replication .

Biochemical Pathways

As a sulfonamide, it likely impacts the folate synthesis pathway by inhibiting the enzyme dihydropteroate synthase .

Result of Action

Based on the general action of sulfonamides, it can be inferred that the compound may lead to the inhibition of bacterial growth by disrupting folic acid synthesis .

properties

IUPAC Name |

4-chloro-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,1H3,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVHRFWNCQBULB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

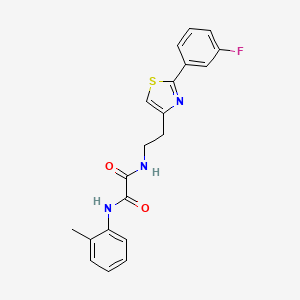

![1-(2,5-Dimethylphenyl)-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2359479.png)

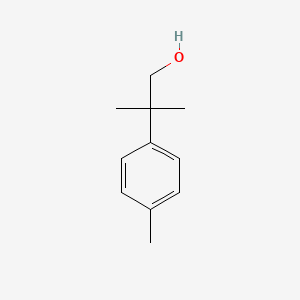

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoic acid](/img/structure/B2359480.png)

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-mesitylacetamide](/img/structure/B2359483.png)

![4-[6-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2359489.png)

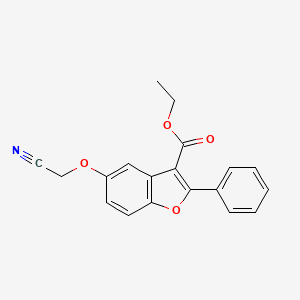

![(E)-ethyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2359496.png)

![3-(2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2359499.png)